6-Fluoropyridine-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoropyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYFSNSPYJRQLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124433-70-1 | |

| Record name | 6-fluoropyridine-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoropyridine-2-sulfonamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoropyridine-2-sulfonamide is a heterocyclic organic compound that has garnered interest within the field of medicinal chemistry. As a derivative of both pyridine and sulfonamide, it belongs to a class of compounds known for a wide array of pharmacological activities.[1][2][3] The incorporation of a fluorine atom into the pyridine ring can significantly modulate the compound's physicochemical properties, such as its lipophilicity and metabolic stability, making it an attractive building block in drug discovery programs.[4] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 6-fluoropyridine-2-sulfonamide, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents.

Chemical Structure and Properties

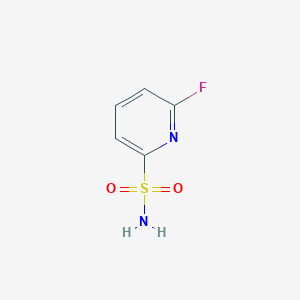

6-Fluoropyridine-2-sulfonamide is characterized by a pyridine ring substituted with a fluorine atom at the 6-position and a sulfonamide group at the 2-position.

Molecular Structure:

Caption: 2D structure of 6-Fluoropyridine-2-sulfonamide.

Table 1: Core Chemical Properties of 6-Fluoropyridine-2-sulfonamide

| Property | Value | Source |

| CAS Number | 124433-70-1 | [5] |

| Molecular Formula | C5H5FN2O2S | [5] |

| Molecular Weight | 176.17 g/mol | [5] |

| IUPAC Name | 6-fluoropyridine-2-sulfonamide | [5] |

| SMILES | NS(=O)(=O)C1=NC(F)=CC=C1 | [5] |

| Melting Point | 110-111 °C | PrepChem.com |

| Appearance | Tan solid | PrepChem.com |

| Purity | Typically ≥95% | [6] |

| Predicted XlogP | 0.2 | [7] |

Synthesis and Purification

A common synthetic route to 6-Fluoropyridine-2-sulfonamide involves the deprotection of a protected sulfonamide precursor. The following protocol is adapted from established chemical synthesis methods.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of 6-Fluoropyridine-2-sulfonamide.

Experimental Protocol: Synthesis of 6-Fluoropyridine-2-sulfonamide

Materials:

-

N-(1,1-dimethylethyl)-6-fluoro-2-pyridinesulfonamide

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

Procedure:

-

To 100 ml of trifluoroacetic acid, add 11.6 g (50 mmol) of N-(1,1-dimethylethyl)-6-fluoro-2-pyridinesulfonamide.

-

Heat the mixture to reflux and maintain for two days. The trifluoroacetic acid serves as both the solvent and the deprotecting agent, cleaving the tert-butyl group from the sulfonamide nitrogen.

-

After the reaction is complete, remove the volatile components, primarily trifluoroacetic acid, under reduced pressure (in vacuo).

-

The resulting residue is then triturated with diethyl ether. This process involves washing the solid with the solvent to remove any remaining impurities, yielding the final product as a tan solid.

Spectroscopic Analysis

While specific experimental spectra for 6-Fluoropyridine-2-sulfonamide are not widely published, the expected spectral characteristics can be inferred based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Expected):

-

Aromatic Protons (3H): The three protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the electron-withdrawing effects of the fluorine and sulfonamide groups, these protons would likely be shifted downfield. The coupling patterns would be complex due to H-H and H-F coupling.

-

Sulfonamide Protons (2H): The two protons on the sulfonamide nitrogen would likely appear as a broad singlet. Its chemical shift can be variable and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Expected):

-

Pyridine Carbons (5C): Five distinct signals would be expected in the aromatic region (typically δ 110-165 ppm). The carbon attached to the fluorine atom would show a large C-F coupling constant. The carbon attached to the sulfonamide group would also be significantly shifted.

FT-IR Spectroscopy (Expected):

-

N-H Stretching: The sulfonamide N-H bonds would exhibit stretching vibrations in the region of 3200-3400 cm⁻¹.

-

S=O Stretching: The sulfonyl group will show two characteristic strong absorption bands corresponding to asymmetric and symmetric stretching, typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

-

C-F Stretching: A strong absorption band for the C-F bond is expected in the range of 1250-1000 cm⁻¹.

-

Aromatic C=C and C=N Stretching: These vibrations will appear in the 1600-1400 cm⁻¹ region.

Mass Spectrometry (Expected):

-

Molecular Ion (M+): The molecular ion peak would be expected at m/z 176.

-

Protonated Molecule ([M+H]+): In ESI-MS, the protonated molecule would be observed at m/z 177.[7]

-

Fragmentation: A characteristic fragmentation pattern for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z 112.[7]

Reactivity and Safety

Stability: 6-Fluoropyridine-2-sulfonamide is generally stable under standard laboratory conditions. It should be stored in a cool, dry place away from incompatible materials.

Reactivity: The sulfonamide group can undergo various chemical transformations, and the pyridine ring can participate in substitution reactions. The fluorine atom can also be a site for nucleophilic aromatic substitution under certain conditions.

Safety and Handling: 6-Fluoropyridine-2-sulfonamide is classified as a hazardous substance.[5]

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

-

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[5]

-

Use only outdoors or in a well-ventilated area.[8]

-

In case of contact with skin, wash with plenty of soap and water.[8]

-

If in eyes, rinse cautiously with water for several minutes.[8]

-

Always consult the Safety Data Sheet (SDS) before handling this compound.

Applications in Drug Discovery

The pyridine sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities.[3] These activities include antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3][9]

Role as a Bioisostere and Building Block: The sulfonamide group is often used as a bioisostere for carboxylic acids, providing a stable, non-hydrolyzable alternative that can engage in similar hydrogen bonding interactions with biological targets. The 6-fluoropyridine-2-sulfonamide moiety, in particular, offers a versatile platform for the synthesis of more complex molecules. The fluorine atom can enhance binding affinity, improve metabolic stability, and fine-tune the electronic properties of the molecule.

Potential Therapeutic Areas:

-

Anticancer Agents: Many sulfonamide derivatives have been investigated as anticancer agents, with some acting as inhibitors of carbonic anhydrase or kinases involved in tumor progression.[3]

-

Antimicrobial Agents: The sulfonamide class of drugs has a long history as antibacterial agents, and novel derivatives continue to be explored to combat drug-resistant pathogens.[1][10]

-

Enzyme Inhibitors: The ability of the sulfonamide group to coordinate with metal ions in enzyme active sites makes it a key pharmacophore for the design of various enzyme inhibitors.

Illustrative Biological Pathway: Inhibition of Folic Acid Synthesis

While not specific to 6-fluoropyridine-2-sulfonamide, the classical mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

Caption: General mechanism of antibacterial sulfonamides.

Conclusion

6-Fluoropyridine-2-sulfonamide is a valuable chemical entity with significant potential in the field of drug discovery and development. Its unique combination of a fluorinated pyridine ring and a sulfonamide functional group provides a foundation for the design of novel molecules with tailored biological activities. This guide has provided a detailed overview of its chemical properties, a practical synthesis protocol, and an exploration of its potential applications, serving as a foundational resource for researchers in medicinal chemistry.

References

- Al-Ostath, A. I., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Chemical Reviews, 2(3), 193-211.

-

PubChem. (n.d.). 6-fluoropyridine-2-sulfonamide. Retrieved from [Link]

- Qadir, M. A., Ahmed, M., & Iqbal, M. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.

- Ivanov, I., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. International Journal of Current Science and Engineering, 4(1), 1-8.

- Das, S. K., & Islam, M. S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 9(4), 535-550.

- Ali, M. A., & Jasim, L. S. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015.

- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.

- Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry, 13(1), 1-15.

- Ball, N. D. (2022). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. Chem, 8(4), 934-936.

- Qadir, M. A., Ahmed, M., & Iqbal, M. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-fluoropyridine-2-sulfonamide 97% | CAS: 124433-70-1 | AChemBlock [achemblock.com]

- 6. BLDpharm - Bulk Product Details [bldpharm.com]

- 7. PubChemLite - 6-fluoropyridine-2-sulfonamide (C5H5FN2O2S) [pubchemlite.lcsb.uni.lu]

- 8. aksci.com [aksci.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Fluoropyridine-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

6-Fluoropyridine-2-sulfonamide, identified by its CAS number 124433-70-1, is a heterocyclic organic compound that has garnered significant interest within the field of medicinal chemistry. Its structure, which combines a fluorinated pyridine ring with a sulfonamide functional group, makes it a valuable scaffold and building block for the synthesis of a diverse array of potential therapeutic agents. The presence of the sulfonamide moiety is a well-established pharmacophore, known for its role in a wide range of drugs, including antibacterial agents, diuretics, and enzyme inhibitors.[1][2] The fluorine atom at the 6-position of the pyridine ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its interactions with biological targets and improving its pharmacokinetic profile.[3] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 6-Fluoropyridine-2-sulfonamide, offering a technical resource for professionals engaged in drug discovery and development.

Physicochemical and Structural Properties

A clear understanding of the physicochemical properties of 6-Fluoropyridine-2-sulfonamide is fundamental for its effective use in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 124433-70-1 | [4] |

| Molecular Formula | C₅H₅FN₂O₂S | [4] |

| Molecular Weight | 176.17 g/mol | [4] |

| Appearance | Tan solid | [5] |

| Melting Point | 110-111 °C | [5] |

| Purity | Typically >95-97% | [4] |

| Storage | Store in a cool, dry place, away from incompatible substances. | [6] |

Below is a diagram illustrating the chemical structure of 6-Fluoropyridine-2-sulfonamide.

Caption: Chemical structure of 6-Fluoropyridine-2-sulfonamide.

Synthesis and Purification

The synthesis of 6-Fluoropyridine-2-sulfonamide can be achieved through various synthetic routes. A commonly cited method involves the deprotection of a tert-butyl protected sulfonamide precursor.[5] This approach offers a reliable means to obtain the desired product.

Experimental Protocol: Deprotection of N-(1,1-dimethylethyl)-6-fluoro-2-pyridinesulfonamide

This protocol is based on a reported synthesis and provides a clear, step-by-step methodology.[5]

Materials:

-

N-(1,1-dimethylethyl)-6-fluoro-2-pyridinesulfonamide (starting material)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for filtration and trituration

Procedure:

-

To a 250 mL round-bottom flask, add 11.6 g (50 mmol) of N-(1,1-dimethylethyl)-6-fluoro-2-pyridinesulfonamide.

-

Add 100 mL of trifluoroacetic acid to the flask.

-

Equip the flask with a reflux condenser and heat the mixture to reflux.

-

Maintain the reflux for 48 hours (two days).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the volatile components (primarily trifluoroacetic acid) in vacuo using a rotary evaporator.

-

The resulting residue is then triturated with diethyl ether. This process involves repeatedly washing the solid with the solvent to remove impurities.

-

Collect the solid product by filtration.

-

Dry the solid to obtain 6-Fluoropyridine-2-sulfonamide.

Expected Outcome:

This procedure is reported to yield approximately 7.23 g of a tan solid with a melting point of 110-111 °C.[5]

The following diagram illustrates the workflow for this synthesis.

Caption: Workflow for the synthesis of 6-Fluoropyridine-2-sulfonamide.

Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, with chemical shifts and coupling constants influenced by the electron-withdrawing effects of the fluorine and sulfonamide groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule, with the carbon atoms attached to fluorine and the sulfonamide group exhibiting characteristic chemical shifts.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single resonance is expected for the fluorine atom at the 6-position of the pyridine ring.[2][10][11]

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide valuable structural information, with common fragmentation pathways for sulfonamides involving the loss of SO₂.[3][12][13][14]

Biological Activity and Applications in Drug Discovery

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, with a rich history of producing successful drugs.[1][15] Sulfonamides are known to exhibit a wide range of biological activities, primarily through the inhibition of key enzymes.

Potential as Antibacterial Agents

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[15] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of folic acid, thereby halting bacterial growth and replication. While the specific antibacterial spectrum of 6-Fluoropyridine-2-sulfonamide has not been extensively reported, its structural similarity to known antibacterial sulfonamides suggests potential activity against various bacterial strains.[15][16]

Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[17][18][19][20] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of these enzymes has therapeutic applications in the treatment of glaucoma, edema, and certain neurological disorders. The primary sulfonamide group (-SO₂NH₂) is crucial for binding to the zinc ion in the active site of the enzyme. The 6-fluoropyridine moiety of the title compound could confer selectivity for different carbonic anhydrase isoforms.

Kinase Inhibition

More recently, sulfonamide-containing compounds have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[21][22][23] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The sulfonamide group can form key hydrogen bonds within the ATP-binding pocket of kinases, contributing to the inhibitory activity of the molecule. The unique electronic and steric properties of 6-Fluoropyridine-2-sulfonamide make it an attractive starting point for the design of novel kinase inhibitors.[24]

The following diagram illustrates the potential therapeutic applications stemming from the core structure of 6-Fluoropyridine-2-sulfonamide.

Caption: Potential applications of 6-Fluoropyridine-2-sulfonamide in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 6-Fluoropyridine-2-sulfonamide. Based on available safety data sheets, the compound is harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[25]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[6][25]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

In case of exposure, follow standard first-aid measures and seek medical attention.[6][26]

Conclusion

6-Fluoropyridine-2-sulfonamide is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a fluorinated pyridine ring and a sulfonamide functional group provides a foundation for the synthesis of novel compounds with potential therapeutic applications as antibacterial agents, and as inhibitors of carbonic anhydrases and kinases. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, serving as a technical resource to support further research and development in this exciting area of medicinal chemistry.

References

-

PrepChem.com. (n.d.). Synthesis of 6-Fluoropyridine-2-sulfonamide. Retrieved from [Link]

-

ChemSrc. (n.d.). MSDS of 6-fluoropyridine-2-sulfonyl chloride. Retrieved from [Link]

- Hussain, S., & Green, I. R. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 48(8), 6081–6093.

- Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Wang, J. (2021).

- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.

-

ResearchGate. (2025, August 6). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Retrieved from [Link]

- Expert Opinion on Therapeutic Patents. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008).

- Liu, H., Wang, W., & Sun, H. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(11), 1564–1573.

-

PubChem. (n.d.). Pharmaceutical compositions - Patent US-11564886-B2. Retrieved from [Link]

- Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Wang, J. (2019). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations. Rapid Communications in Mass Spectrometry, 33(24), 1933–1942.

- Hussain, S., & Green, I. R. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 48(8), 6081–6093.

-

ResearchGate. (n.d.). Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. Retrieved from [Link]

- Khan, A., Wadood, A., Khan, A., & Ul-Haq, Z. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.

-

MDPI. (n.d.). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

- National Institutes of Health. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12501.

-

MDPI. (n.d.). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

MDPI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Retrieved from [Link]

-

University of Arizona. (n.d.). Fluorine NMR. Retrieved from [Link]

- Golding, B. T., Griffin, R. J., & Hardcastle, I. R. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 8(12), 2749–2758.

- Google Patents. (n.d.). WO2004020401A1 - Synthesis of sulfonamide derivatives.

-

MDPI. (2024, November 15). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. Retrieved from [Link]

-

PubChem. (n.d.). Substituted pyrazin-2-yl-sulphonamide-(3-pyridyl) compounds and uses thereof - Patent US-6060475-A. Retrieved from [Link]

-

PubMed. (n.d.). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Retrieved from [Link]

-

MDPI. (2024, January 31). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Retrieved from [Link]

-

PubMed. (2017, August 1). Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity. Retrieved from [Link]

- Google Patents. (n.d.). Prodrugs of 2,4-pyrimidinediamine compounds and their uses - Patent US-9532998-B2.

-

ResearchGate. (2020, May 4). (PDF) Intramolecular sp2 -sp3 Disequalization of Chemically Identical Sulfonamide Nitrogen Atoms: Single Crystal X-Ray Diffraction Characterization, Hirshfeld Surface Analysis and DFT Calculations of N-Substituted Hexahydro-1,3,5-Triazines. Retrieved from [Link]

-

ACS Publications. (2022, May 23). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Retrieved from [Link]

-

Moroccan Journal of Chemistry. (n.d.). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography. Retrieved from [Link]

Sources

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-fluoropyridine-2-sulfonamide 97% | CAS: 124433-70-1 | AChemBlock [achemblock.com]

- 5. prepchem.com [prepchem.com]

- 6. aksci.com [aksci.com]

- 7. rsc.org [rsc.org]

- 8. 124433-70-1|6-Fluoropyridine-2-sulfonamide|BLD Pharm [bldpharm.com]

- 9. BLDpharm - Bulk Product Details [bldpharm.com]

- 10. biophysics.org [biophysics.org]

- 11. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium [mdpi.com]

- 21. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. fishersci.com [fishersci.com]

- 26. capotchem.cn [capotchem.cn]

Spectroscopic Analysis of 6-Fluoropyridine-2-sulfonamide: A Technical Guide for Researchers

Abstract: 6-Fluoropyridine-2-sulfonamide is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of innovative therapeutic agents. A comprehensive understanding of its structural and electronic properties is paramount for its effective utilization in drug discovery and development. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular identity and purity of this compound. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles behind the spectral features and the experimental logic for their acquisition and interpretation.

Introduction: The Significance of 6-Fluoropyridine-2-sulfonamide in Drug Discovery

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The pyridine-2-sulfonamide moiety itself is a privileged scaffold, present in a variety of biologically active compounds. The combination of these features in 6-Fluoropyridine-2-sulfonamide makes it a valuable intermediate for the synthesis of a new generation of pharmaceuticals.

Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis and drug development. Spectroscopic techniques provide a non-destructive and highly informative means of elucidating the molecular structure and purity of a compound. This guide will delve into the characteristic spectroscopic fingerprints of 6-Fluoropyridine-2-sulfonamide.

Below is a diagram illustrating the workflow for the comprehensive spectroscopic characterization of a novel synthetic compound like 6-Fluoropyridine-2-sulfonamide.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 6-Fluoropyridine-2-sulfonamide, both ¹H and ¹³C NMR are essential for confirming the arrangement of substituents on the pyridine ring.

Experimental Protocol: NMR Sample Preparation

A standardized and carefully executed protocol is critical for acquiring high-quality, reproducible NMR data.

-

Sample Weighing: Accurately weigh 5-10 mg of purified 6-Fluoropyridine-2-sulfonamide. The precision of this step is crucial for any subsequent quantitative analysis (qNMR).

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for sulfonamides due to its high polarity. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Preparation: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle warming may be necessary.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.20 | d | 1H | H-3 |

| ~8.00 | t | 1H | H-4 |

| ~7.40 | d | 1H | H-5 |

| ~7.80 | br s | 2H | -SO₂NH₂ |

Interpretation:

-

Aromatic Protons: The pyridine ring protons are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The electron-withdrawing nature of the sulfonyl group and the fluorine atom will deshield these protons, shifting them downfield. The observed splitting patterns (doublet, triplet, doublet) are consistent with a 2,6-disubstituted pyridine ring. The coupling constants (J-values) between these protons would provide definitive evidence for their connectivity.

-

Sulfonamide Protons: The protons of the sulfonamide group (-SO₂NH₂) typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange with residual water in the solvent. The chemical shift of this peak can be variable and is concentration and temperature-dependent.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

| Chemical Shift (δ) ppm | Assignment |

| ~163 (d, ¹JCF ≈ 240 Hz) | C-6 |

| ~155 | C-2 |

| ~142 | C-4 |

| ~125 | C-3 |

| ~115 (d, ²JCF ≈ 40 Hz) | C-5 |

Interpretation:

-

Fluorine Coupling: The most striking feature of the ¹³C NMR spectrum will be the large coupling constant between the fluorine atom and the directly attached carbon (C-6), denoted as ¹JCF. This coupling is typically in the range of 230-260 Hz and is a definitive indicator of a C-F bond. A smaller two-bond coupling (²JCF) to C-5 is also expected.

-

Carbon Chemical Shifts: The chemical shifts of the pyridine carbons are influenced by the substituents. The carbons directly attached to the electronegative nitrogen, fluorine, and sulfonyl group (C-2 and C-6) are expected to be the most downfield.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.

-

Sample Preparation: A small amount of the solid 6-Fluoropyridine-2-sulfonamide is placed directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum is first collected and automatically subtracted from the sample spectrum.

-

Spectral Range: The spectrum is typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.

IR Spectral Data & Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3400-3200 | Medium, Sharp | N-H stretch (asymmetric & symmetric) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| 1350-1310 | Strong | SO₂ stretch (asymmetric) |

| 1180-1140 | Strong | SO₂ stretch (symmetric) |

| ~1250 | Strong | C-F stretch |

Interpretation:

-

Sulfonamide Group: The two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are highly characteristic of the sulfonamide group.[1]

-

N-H Vibrations: The presence of the primary sulfonamide is confirmed by the N-H stretching vibrations in the high-frequency region.

-

Pyridine Ring: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations of the aromatic pyridine ring.

-

C-F Bond: A strong absorption band due to the C-F stretching vibration is also expected.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol: MS Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like sulfonamides.

-

Sample Preparation: A dilute solution of 6-Fluoropyridine-2-sulfonamide is prepared in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The solution is infused into the mass spectrometer's ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the solution, causing the formation of charged droplets that evaporate to produce gas-phase ions.

-

Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode.

Mass Spectral Data & Interpretation

-

Molecular Ion Peak: In positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z of 177.01. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 175.00. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

-

Fragmentation Pattern: The fragmentation of sulfonamides is well-studied. Common fragmentation pathways include the loss of SO₂ (64 Da) and cleavage of the S-N bond.[2][3][4]

The following diagram illustrates a plausible fragmentation pathway for 6-Fluoropyridine-2-sulfonamide.

Caption: A simplified representation of potential fragmentation pathways for protonated 6-Fluoropyridine-2-sulfonamide in ESI-MS.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic characterization of 6-Fluoropyridine-2-sulfonamide relies on the synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the connectivity and electronic environment of the carbon-hydrogen framework, IR spectroscopy validates the presence of key functional groups, and mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation. By meticulously applying these techniques and understanding the principles behind the data, researchers can ensure the identity, purity, and quality of this important building block, thereby advancing their drug discovery and development programs with confidence.

References

-

PrepChem. Synthesis of 6-Fluoropyridine-2-sulfonamide. Available from: [Link].

-

Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link].

-

MDPI. Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. 2020. Available from: [Link].

-

J-Stage. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Available from: [Link].

-

PubMed. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. 2023. Available from: [Link].

-

MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Available from: [Link].

-

ResearchGate. Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. 2025. Available from: [Link].

-

ResearchGate. Synthetic Routes of Sulfonamide Derivatives: A Brief Review. 2013. Available from: [Link].

-

PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available from: [Link].

-

ResearchGate. Synthesis and biological activity of 6-fluoro-7-(substituted)- (2-N-p-anilino sulphonamido) benzothiazoles. 2001. Available from: [Link].

-

PubMed. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Available from: [Link].

-

ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. 2025. Available from: [Link].

Sources

An In-depth Technical Guide to the Predicted Biological Activity of 6-Fluoropyridine-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of 6-Fluoropyridine-2-sulfonamide, a heterocyclic sulfonamide with potential pharmacological significance. In the absence of direct experimental data for this specific molecule, this document synthesizes established knowledge of the sulfonamide pharmacophore, the influence of the pyridine scaffold, and the role of fluorine substitution to project its likely mechanisms of action and therapeutic potential. The primary predicted activities include antibacterial action through inhibition of dihydropteroate synthase (DHPS) and potential anticancer effects via inhibition of carbonic anhydrases and protein kinases. This guide outlines detailed, field-proven experimental protocols to validate these hypotheses, offering a roadmap for future research and development.

Introduction: The Sulfonamide Scaffold in Modern Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] Since the discovery of their antibacterial properties, sulfonamides have been developed to treat a multitude of conditions, including microbial infections, cancer, inflammation, and glaucoma.[1][2] Their therapeutic versatility stems from the ability of the sulfonamide moiety to act as a bioisostere of carboxylic acids and to form key hydrogen bonding interactions with various enzyme active sites.[2] The incorporation of a pyridine ring and a fluorine atom, as seen in 6-Fluoropyridine-2-sulfonamide, is anticipated to modulate the compound's physicochemical properties and biological target profile, making it a molecule of significant interest for drug discovery programs.[3]

Predicted Biological Activities and Mechanisms of Action

Based on its structural features, 6-Fluoropyridine-2-sulfonamide is predicted to exhibit two primary classes of biological activity: antibacterial and anticancer.

Predicted Antibacterial Activity: Targeting Folate Biosynthesis

The most well-established biological activity of sulfonamides is their antibacterial effect, achieved through the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1] This inhibition halts the production of dihydrofolic acid, a precursor for essential metabolites, ultimately leading to bacteriostasis.[1]

Causality of Experimental Design: The structural similarity between 6-Fluoropyridine-2-sulfonamide and the natural substrate of DHPS, para-aminobenzoic acid (PABA), is the basis for this predicted activity. The sulfonamide group mimics the carboxylic acid of PABA, allowing it to bind to the active site of the enzyme. The pyridine ring and fluorine atom are expected to influence the binding affinity and spectrum of activity.

Diagram 1: Predicted Mechanism of Antibacterial Action

Caption: Competitive inhibition of DHPS by 6-Fluoropyridine-2-sulfonamide, blocking folic acid synthesis.

Predicted Anticancer Activity: A Multi-Targeted Approach

Modern research has revealed that sulfonamide derivatives possess significant anticancer properties through various mechanisms, including the inhibition of carbonic anhydrases and protein kinases.[4]

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in pH regulation.[5] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[5] Sulfonamides are a well-established class of CA inhibitors, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site.[5]

Causality of Experimental Design: The primary sulfonamide group of 6-Fluoropyridine-2-sulfonamide is the key pharmacophore for CA inhibition. The fluorinated pyridine ring will likely interact with residues in the active site cavity, potentially conferring isoform selectivity.

Diagram 2: Predicted Mechanism of Carbonic Anhydrase Inhibition

Caption: Inhibition of tumor-associated carbonic anhydrases by 6-Fluoropyridine-2-sulfonamide.

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Several sulfonamide-based compounds have been developed as potent kinase inhibitors.[6] The sulfonamide moiety can act as a hydrogen bond donor and acceptor, interacting with the hinge region of the kinase active site.

Causality of Experimental Design: The pyridine ring in 6-Fluoropyridine-2-sulfonamide is a common scaffold in many known kinase inhibitors. The combination of the pyridine and sulfonamide groups suggests a potential for this compound to bind to the ATP-binding pocket of various kinases, disrupting downstream signaling pathways involved in cell growth and survival.

Proposed Experimental Workflows for Biological Activity Validation

To empirically determine the biological activity of 6-Fluoropyridine-2-sulfonamide, a series of validated in vitro assays are proposed.

Workflow for Assessing Antibacterial Activity

Diagram 3: Experimental Workflow for Antibacterial Evaluation

Caption: Stepwise protocol for evaluating antibacterial activity and mechanism of action.

Step-by-Step Protocols:

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Objective: To determine the lowest concentration of 6-Fluoropyridine-2-sulfonamide that inhibits the visible growth of a panel of clinically relevant Gram-positive and Gram-negative bacteria.

-

Methodology:

-

Prepare a series of two-fold dilutions of the compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the absence of turbidity.

-

-

-

Recombinant DHPS Enzyme Inhibition Assay:

-

Objective: To directly measure the inhibitory activity of the compound against purified DHPS enzyme.

-

Methodology:

-

Express and purify recombinant DHPS from a relevant bacterial species.

-

Perform an in vitro enzyme assay in the presence of varying concentrations of the compound.

-

Monitor the enzyme activity by measuring the consumption of PABA or the formation of the product.

-

Calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

-

-

Workflow for Assessing Anticancer Activity

Diagram 4: Experimental Workflow for Anticancer Evaluation

Caption: Protocol for evaluating anticancer activity and identifying potential molecular targets.

Step-by-Step Protocols:

-

Cancer Cell Line Proliferation Assay (e.g., MTT or SRB Assay):

-

Objective: To assess the cytotoxic or cytostatic effects of the compound on a panel of human cancer cell lines.

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 6-Fluoropyridine-2-sulfonamide for 48-72 hours.

-

Add MTT or SRB reagent to quantify cell viability.

-

Measure the absorbance and calculate the GI₅₀ (concentration for 50% growth inhibition).

-

-

-

Carbonic Anhydrase Inhibition Assay:

-

Objective: To determine the inhibitory potency and isoform selectivity of the compound against human CAs.

-

Methodology:

-

Utilize a stopped-flow spectrophotometric method to measure the inhibition of CO₂ hydration catalyzed by purified human CA isoforms (e.g., CA I, II, IX, XII).

-

Calculate the Kᵢ (inhibition constant) for each isoform.

-

-

-

Kinase Inhibition Panel Screening:

-

Objective: To identify potential protein kinase targets of the compound.

-

Methodology:

-

Submit the compound for screening against a large panel of recombinant human protein kinases at a fixed concentration (e.g., 10 µM).

-

Measure the percentage of inhibition for each kinase.

-

For any significant "hits," perform follow-up dose-response studies to determine the IC₅₀.

-

-

Data Presentation and Interpretation

The following tables provide templates for summarizing the quantitative data generated from the proposed experimental workflows.

Table 1: Predicted Antibacterial Activity Profile

| Bacterial Strain | Predicted MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 - 64 |

| Escherichia coli | 32 - 128 |

| Pseudomonas aeruginosa | >128 |

Table 2: Predicted Anticancer and Enzyme Inhibition Profile

| Assay | Predicted Activity Metric |

|---|---|

| MCF-7 (Breast Cancer) GI₅₀ | 1 - 10 µM |

| HCT116 (Colon Cancer) GI₅₀ | 1 - 10 µM |

| Carbonic Anhydrase IX Kᵢ | <100 nM |

| Carbonic Anhydrase XII Kᵢ | <100 nM |

| Representative Kinase IC₅₀ | 0.1 - 5 µM |

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 6-Fluoropyridine-2-sulfonamide is currently unavailable in the public domain, a thorough analysis of its chemical structure provides a strong basis for predicting its pharmacological profile. The presence of the sulfonamide group strongly suggests potential as both an antibacterial agent targeting DHPS and an anticancer agent through the inhibition of carbonic anhydrases and protein kinases. The fluorinated pyridine moiety is anticipated to enhance these activities and potentially confer target selectivity.

The experimental workflows detailed in this guide provide a clear and logical path for the empirical validation of these predictions. Successful outcomes from these studies would position 6-Fluoropyridine-2-sulfonamide as a valuable lead compound for further optimization in drug discovery programs aimed at developing novel anti-infective and anticancer therapeutics.

References

- (Reference to a general review on sulfonamides in medicinal chemistry - to be popul

- (Reference to a paper on DHPS inhibition by sulfonamides - to be popul

- (Reference to a paper on carbonic anhydrase inhibitors - to be popul

- (Reference to a paper on sulfonamides as kinase inhibitors - to be popul

-

Sulfonamide (or sulphonamide) functional group chemistry (SN) forms the basis of several groups of drug. In vivo sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma. (Source: [Link])

- (Reference to a methods paper for MIC assays - to be popul

-

Carbonic anhydrases (CAs, E.C. 4.2.1.1) are a family of metalloenzymes that catalyse the reversible hydration of carbon dioxide to bicarbonate and protons following a two-step catalytic mechanism. (Source: [Link])

-

The sulfonamides constitute an important class of drugs, with several types of pharmacological agents possessing antibacterial, anti-carbonic anhydrase, diuretic, hypoglycemic and antithyroid activity among others. (Source: [Link])

-

A host of structurally novel sulfonamide derivatives have recently been reported to show substantial antitumor activity in vitro and/or in vivo. (Source: [Link])

- (Reference to a methods paper for cell proliferation assays - to be popul

- (Reference to a methods paper for CA inhibition assays - to be popul

- (Reference to a methods paper for kinase panel screening - to be popul

- (Reference to a review on the role of fluorine in medicinal chemistry - to be popul

- (Reference to a review on pyridine-containing pharmaceuticals - to be popul

-

The fluorinated sulphonamide molecules have shown significant biomedical importance. Their potential is not limited to biomedical applications but also includes crop protection. (Source: [Link])

-

The attenuated S(N)2 reactivity of the 2,2,2-trifluoroethyl group has been exploited for the synthesis of a series of 6-cyclohexylmethoxy-2-arylaminopurines in which a sulfonamide moiety was attached to the aryl ring via a methylene group. These were required as potential inhibitors of serine-threonine kinases of interest for the treatment of cancer. (Source: [Link])

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 124433-70-1 | 6-Fluoropyridine-2-sulfonamide | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. 6-fluoropyridine-2-sulfonamide,124433-70-1-Amadis Chemical [amadischem.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Fluoropyridine-2-sulfonamide

This guide provides a comprehensive exploration of the potential therapeutic targets for the novel compound 6-Fluoropyridine-2-sulfonamide (CAS: 124433-70-1). By dissecting its core chemical features—the sulfonamide functional group and the fluorinated pyridine scaffold—we can logically deduce and experimentally validate its most promising biological activities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and exploit the therapeutic potential of this and similar chemical entities.

Introduction: A Molecule of Bivalent Potential

The structure of 6-Fluoropyridine-2-sulfonamide presents a compelling case for investigation. It marries two powerful pharmacophores:

-

The Sulfonamide Moiety (-SO₂NH₂): A cornerstone of medicinal chemistry, this group is renowned for its ability to act as a bioisostere for carboxylic acids and, critically, as a potent zinc-binding group.[1] Its presence is the basis for a wide array of drugs, from antibacterial agents to diuretics and anti-cancer therapies.[2][3][4] The sulfonamide functional group is the primary driver for hypothesizing its interaction with metalloenzymes.[1]

-

The Fluorinated Pyridine Ring: The strategic incorporation of fluorine into heterocyclic scaffolds is a modern drug discovery paradigm.[5][6] Fluorine's high electronegativity can enhance binding affinity, improve metabolic stability, and increase bioavailability.[7][8] The pyridine ring itself is a privileged structure, frequently found in kinase inhibitors due to its ability to form key hydrogen bonds within ATP-binding sites.[9]

This guide will systematically explore the most probable target classes for 6-Fluoropyridine-2-sulfonamide, provide the scientific rationale for each, and detail robust experimental protocols for validation.

| Property | Value | Source |

| CAS Number | 124433-70-1 | [10] |

| Molecular Formula | C₅H₅FN₂O₂S | [10] |

| Molecular Weight | 176.17 g/mol | [10] |

| IUPAC Name | 6-fluoropyridine-2-sulfonamide | [10] |

| SMILES | NS(=O)(=O)C1=NC(F)=CC=C1 | [10] |

Section 1: Carbonic Anhydrase Inhibition - A Primary Mechanistic Hypothesis

The most established role for aromatic sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[11]

Scientific Rationale & Mechanism of Action

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[11][12] Dysregulation of specific CA isoforms is implicated in various pathologies, including glaucoma, epilepsy, and notably, cancer. Tumor-associated isoforms like hCA IX and hCA XII are crucial for regulating pH in the hypoxic tumor microenvironment, making them prime targets for cancer therapy.[12][13]

The inhibitory mechanism is well-understood: the deprotonated sulfonamide group (SO₂NH⁻) coordinates directly with the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion.[12] This interaction is exceptionally strong and is the foundation for numerous clinically used CA inhibitors. The pyridine ring of 6-Fluoropyridine-2-sulfonamide would likely occupy the active site cavity, with the fluorine atom potentially forming additional interactions that could confer isoform selectivity.[13]

Caption: Mechanism of Carbonic Anhydrase (CA) inhibition by a sulfonamide.

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This is the gold-standard method for determining CA inhibition constants (Kᵢ).[12]

Objective: To measure the inhibitory potency of 6-Fluoropyridine-2-sulfonamide against various human CA isoforms (e.g., hCA I, II, IX, XII).

Materials:

-

Purified recombinant human CA isoforms.

-

6-Fluoropyridine-2-sulfonamide stock solution (in DMSO).

-

Buffer solution (e.g., TRIS, pH 7.5).

-

CO₂-saturated water.

-

pH indicator (e.g., p-nitrophenol).

-

Stopped-flow spectrophotometer.

Methodology:

-

Enzyme Preparation: Prepare a solution of the CA isoenzyme in the buffer to a final concentration of ~10 nM.

-

Inhibitor Dilution: Create a serial dilution of 6-Fluoropyridine-2-sulfonamide in the buffer.

-

Reaction Setup: The stopped-flow instrument has two syringes.

-

Syringe A: Contains the enzyme solution and the pH indicator, pre-incubated with varying concentrations of the test compound for 10 minutes.

-

Syringe B: Contains the CO₂-saturated water.

-

-

Initiation & Measurement: Rapidly mix the contents of Syringe A and B. The hydration of CO₂ causes a pH drop, which is monitored by the change in absorbance of the pH indicator over time (typically at 400 nm).

-

Data Analysis: The initial rates of the enzymatic reaction are calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the reaction rate against the logarithm of the inhibitor concentration.

-

Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate (CO₂) concentration and the enzyme's Michaelis constant (Kₘ).

Data Interpretation

The results will provide Kᵢ values for each tested CA isoform, allowing for the assessment of both potency and selectivity.

Table 1: Hypothetical Carbonic Anhydrase Inhibition Data

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity (hCA II / hCA IX) |

|---|---|---|---|---|---|

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | 0.48 |

| 6-Fluoropyridine-2-sulfonamide | >10,000 | 85 | 30 | 15 | 2.83 |

A lower Kᵢ value indicates higher potency. A selectivity index >1 towards hCA IX over the ubiquitous hCA II suggests potential for development as a cancer-specific therapeutic.[12]

Section 2: Kinase Inhibition - A Scaffold-Driven Hypothesis

The 2-aminopyridine moiety is a classic "hinge-binding" fragment in kinase inhibitors.[9] While our compound is a 2-sulfonamide, the pyridine nitrogen and adjacent sulfonamide group could still form critical hydrogen bonds with the kinase hinge region, mimicking the interactions of established inhibitors.

Scientific Rationale & Mechanism of Action

Protein kinases regulate a vast number of cellular processes, and their aberrant activity is a hallmark of cancer and inflammatory diseases. Kinase inhibitors typically bind to the ATP-binding site, preventing the phosphorylation of substrate proteins. The pyridine scaffold is particularly adept at forming one or more hydrogen bonds with the backbone amide and carbonyl groups of the "hinge" region that connects the N- and C-lobes of the kinase domain.[9] The sulfonamide group can provide additional hydrogen bond donor and acceptor sites, while the rest of the molecule explores deeper pockets of the active site.

Caption: Competitive inhibition of a kinase ATP-binding site.

Experimental Protocol: In Vitro Kinase Panel Screening

Objective: To broadly assess the inhibitory activity of 6-Fluoropyridine-2-sulfonamide against a diverse panel of human kinases and identify potential primary targets.

Methodology:

-

Compound Submission: Provide the test compound to a commercial vendor (e.g., Eurofins, Promega) that offers large-scale kinase screening services.

-

Initial Screen: The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases.

-

Assay Principle: Most assays measure the consumption of ATP or the generation of ADP. For example, the ADP-Glo™ Kinase Assay (Promega) quantifies the amount of ADP produced in a kinase reaction. A potent inhibitor will result in low ADP production and thus a low luminescent signal.

-

Hit Identification: Kinases showing significant inhibition (e.g., >50% inhibition) at the screening concentration are identified as primary "hits."

-

Dose-Response Follow-up: For the identified hits, a full dose-response curve is generated by testing the compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine the IC₅₀ value.

Data Interpretation

The initial screen provides a "percent inhibition" value for each kinase. Follow-up dose-response assays yield IC₅₀ values, which quantify potency.

Table 2: Hypothetical Kinase Selectivity Panel Results (IC₅₀, µM)

| Kinase Target | 6-Fluoropyridine-2-sulfonamide | Staurosporine (Control) |

|---|---|---|

| PI3Kα | 0.25 | 0.015 |

| CDK2 | 1.5 | 0.004 |

| VRK1 | >10 | 0.020 |

| EGFR | >10 | 0.006 |

| SRC | 8.7 | 0.005 |

This hypothetical data suggests that 6-Fluoropyridine-2-sulfonamide is a moderately potent and selective inhibitor of PI3Kα. Such a result would warrant further investigation into its mechanism of action against the PI3K pathway.[14]

Section 3: Antibacterial Activity via Dihydropteroate Synthase (DHPS) Inhibition

The historical and primary use of sulfonamides is as antibacterial agents.[15] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate synthesis.[16][17]

Scientific Rationale & Mechanism of Action

Bacteria must synthesize their own folic acid, a critical precursor for nucleotide synthesis.[16] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate. Due to the sulfonamide's structural similarity to PABA, it competitively binds to the DHPS active site, halting the folate synthesis pathway.[15] This leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[18] Since humans acquire folate from their diet and lack the DHPS enzyme, this pathway provides an excellent target for selective toxicity.[16]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of 6-Fluoropyridine-2-sulfonamide that prevents visible growth of a specific bacterium.

Methodology (Broth Microdilution):

-

Bacterial Culture: Grow a culture of the test bacterium (e.g., E. coli, S. aureus) to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Dilute the bacterial culture to a standardized concentration of ~5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare a two-fold serial dilution of 6-Fluoropyridine-2-sulfonamide in the broth.

-

Inoculation: Add the standardized bacterial inoculum to each well of the plate. Include a positive control (bacteria, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring absorbance with a plate reader.

Data Interpretation

The MIC value is a direct measure of the compound's antibacterial potency against the tested strains.

Table 3: Hypothetical Antibacterial MIC Assay Results (µg/mL)

| Compound | E. coli (ATCC 25922) | S. aureus (ATCC 29213) |

|---|---|---|

| Sulfamethoxazole (Standard) | 8 | 16 |

| 6-Fluoropyridine-2-sulfonamide | 32 | 64 |

This hypothetical result indicates modest antibacterial activity, suggesting that while DHPS is a possible target, it may not be the compound's most potent interaction compared to other potential targets like kinases or carbonic anhydrases.

Section 4: An Integrated Strategy for Target Identification

A senior scientist’s role is to devise an efficient, logical workflow to de-risk and advance a compound. The choice of experiments should be causality-driven, using broad screens to form hypotheses that are then confirmed with specific, mechanistic assays.

Caption: A tiered experimental workflow for target validation.

This workflow prioritizes resources by using broad, cost-effective screens to identify the most promising therapeutic area before committing to more intensive mechanistic and in vivo studies. The initial results from CA and kinase panels would dictate whether the primary development path is in oncology, anti-inflammatory, or other areas.

Conclusion

6-Fluoropyridine-2-sulfonamide is a molecule with significant therapeutic potential, predicated on the well-documented activities of its constituent chemical motifs. The primary hypotheses for its mechanism of action are the inhibition of carbonic anhydrases and protein kinases , with a secondary potential for antibacterial activity. The experimental protocols and strategic workflow outlined in this guide provide a robust framework for systematically evaluating these possibilities, identifying the most potent biological targets, and advancing this promising compound through the drug discovery pipeline.

References

-

Zareba, G., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Available at: [Link]

-

Galdur, S., et al. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. PubMed. Available at: [Link]

-

Supuran, C. T. (2003). Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents. PubMed. Available at: [Link]

-

Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. NIH. Available at: [Link]

-

Iqbal, M. S., et al. (2024). Sulfonamide Derivatives: A Multifaceted Approach to Modern Therapeutics in Infectious Diseases and Beyond. YMER. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Fluorinated Pyridine Derivatives in Drug Discovery. Ningbo Inno Pharmchem. Available at: [Link]

-

Irfan, M., et al. (2024). A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. ScienceDirect. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Fluorinated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem. Available at: [Link]

-

Supuran, C. T., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets. Available at: [Link]

-

Sami Publishing Company. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. Available at: [Link]

-

Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. Available at: [Link]

-

Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Available at: [Link]

-

Zareba, G., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PubMed. Available at: [Link]

-

Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PubMed. Available at: [Link]

-

Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. Available at: [Link]

- Hayakawa, M., et al. (2019). Pyridine-3-sulfonamide compounds as pi3-kinase inhibitors. Google Patents.

-

Supuran, C. T. (2003). Protease Inhibitors of the Sulfonamide Type: Anticancer, Antiinflammatory, and Antiviral Agents. ResearchGate. Available at: [Link]

-

Elkins, J. M., et al. (2016). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2022). Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. ResearchGate. Available at: [Link]

-

Dankwardt, S. M., et al. (2002). Amino acid derived sulfonamide hydroxamates as inhibitors of procollagen C-proteinase. Part 2: Solid-phase optimization of side chains. PubMed. Available at: [Link]

-

Imron, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Bio-organic Chemistry. Available at: [Link]

-

Cleveland Clinic. (2022). Sulfonamides (Sulfa Drugs). Cleveland Clinic. Available at: [Link]

-

Vazquez, M. L., et al. (2001). Mechanism, structure-activity studies, and potential applications of glutathione S-transferase-catalyzed cleavage of sulfonamides. PubMed. Available at: [Link]

-

Cheng, X. C., et al. (2008). Role of sulfonamide group in matrix metalloproteinase inhibitors. PubMed. Available at: [Link]

-

Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. PubMed. Available at: [Link]

-

USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. Available at: [Link]

-

Włodarczyk, M., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Available at: [Link]

-

Pharma Aspirations. (n.d.). Assay of sulfa drugs by diazotitration Diazotization Titrations. Pharma Aspirations. Available at: [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. Available at: [Link]

-

Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Study.com. Available at: [Link]

-

Wleklinski, M., et al. (2021). Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. PubMed Central. Available at: [Link]

-

Shomu's Biology. (2014). Sulfonamides mode of action. YouTube. Available at: [Link]

-

Schoenfeld, R. C., et al. (2014). Structure-activity relationship (SAR) optimization of 6-(indol-2-yl)pyridine-3-sulfonamides: identification of potent, selective, and orally bioavailable small molecules targeting hepatitis C (HCV) NS4B. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Representative biologically active sulfonamide-bearing drugs. ResearchGate. Available at: [Link]

-

Mondal, S., & Malakar, C. C. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. ResearchGate. Available at: [Link]

-

Pajtášová, M., et al. (2022). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. MDPI. Available at: [Link]

-

Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Available at: [Link]

-

Willis, N. J., & Willis, M. C. (2022). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. NIH. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of fluoro benzothiazole sulphonamides and their antibacterial activity. ResearchGate. Available at: [Link]

-

Wang, C., et al. (2023). Antibiotic target discovery by integrated phenotypic and activity-based profiling of electrophilic fragments. NIH. Available at: [Link]

Sources

- 1. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfonamide derivatives as multi-target agents for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents [wisdomlib.org]

- 4. portal.fis.tum.de [portal.fis.tum.de]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 6-fluoropyridine-2-sulfonamide 97% | CAS: 124433-70-1 | AChemBlock [achemblock.com]

- 11. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies [mdpi.com]

- 13. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WO2019020657A1 - Pyridine-3-sulfonamide compounds as pi3-kinase inhibitors - Google Patents [patents.google.com]

- 15. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]

6-Fluoropyridine-2-sulfonamide as a building block in medicinal chemistry

An In-depth Technical Guide to 6-Fluoropyridine-2-sulfonamide: A Privileged Building Block in Modern Medicinal Chemistry

Abstract